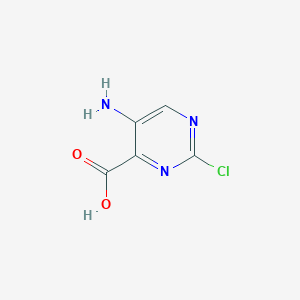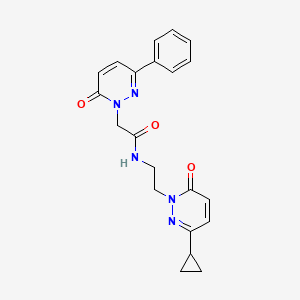
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a novel compound characterized by the presence of two pyridazinone rings. Pyridazinones are known for their broad spectrum of biological activities, making this compound of significant interest in various fields of scientific research. This article delves into the synthetic routes, chemical properties, scientific applications, and unique aspects of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves the following steps:
Formation of the Intermediate
React 3-cyclopropyl-6-oxopyridazine with ethylene dibromide in the presence of a base, such as potassium carbonate, to obtain the intermediate N-(2-bromoethyl)-3-cyclopropyl-6-oxopyridazine.
Nucleophilic Substitution
React the intermediate with 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide under anhydrous conditions, often using acetonitrile as the solvent.
Industrial Production Methods
In an industrial setting, the compound can be produced in large scale by:
Batch Processing
Carrying out the synthetic reactions in large reactors, optimizing reaction conditions for yield and purity.
Continuous Flow Synthesis
Utilizing continuous flow reactors for more consistent quality and efficient production. This method can minimize the formation of by-products and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide undergoes several types of reactions:
Oxidation
Oxidative conditions can modify the cyclopropyl group or the pyridazinone rings.
Reduction
Reductive conditions can reduce the pyridazinone rings to dihydropyridazinones.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Acetonitrile, dichloromethane, methanol.
Major Products
Oxidation: : Formation of carboxylic acids or alcohols from the oxidation of the cyclopropyl group.
Reduction: : Formation of reduced pyridazinone derivatives.
Aplicaciones Científicas De Investigación
This compound is utilized in various scientific research applications:
Chemistry
As a building block for the synthesis of more complex molecules.
Biology
Investigating its role as a potential enzyme inhibitor due to the presence of pyridazinone rings.
Medicine
Potential therapeutic uses, particularly in targeting specific pathways in cancer or inflammation.
Industry
As a precursor for manufacturing advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exerts its effects involves:
Molecular Targets
Enzyme inhibition: The compound can bind to the active sites of enzymes, preventing their normal function.
Pathways Involved
Interfering with signaling pathways crucial for cell proliferation and survival, particularly in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(3-phenyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-cyclopropylpyridazin-1(6H)-yl)acetamide
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)acetamide
Uniqueness
Structural Uniqueness
The specific arrangement and substitution on the pyridazinone rings make it unique.
Biological Activity
Its efficacy and selectivity in enzyme inhibition differentiate it from similar compounds.
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-19(22-12-13-25-20(28)10-8-18(23-25)16-6-7-16)14-26-21(29)11-9-17(24-26)15-4-2-1-3-5-15/h1-5,8-11,16H,6-7,12-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGHNBCZXQUVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
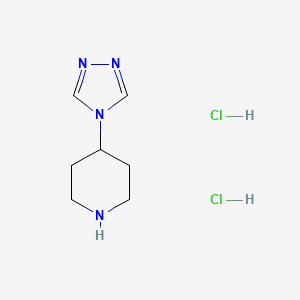
![(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2516357.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2516359.png)
![1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2516360.png)
![8-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2516362.png)
![2-[6,7-DIMETHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2516365.png)
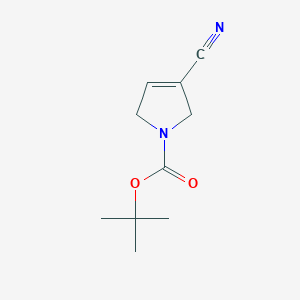
![N'-(2-ethylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2516368.png)
![3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol](/img/structure/B2516370.png)
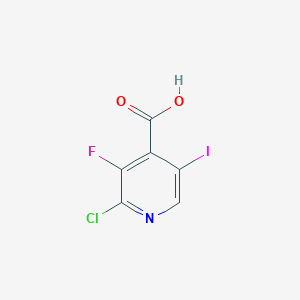
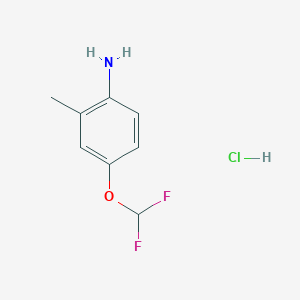
![benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate](/img/structure/B2516374.png)
![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)
